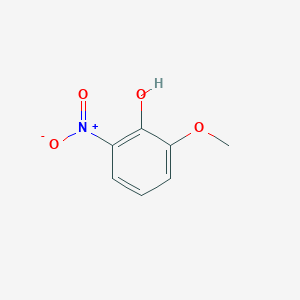

2-Methoxy-6-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXFJKBQZVRPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449158 | |

| Record name | 2-Methoxy-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-08-1 | |

| Record name | 6-Nitroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZLE25UH9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Architecture & Physicochemical Dynamics

Technical Whitepaper: 2-Methoxy-6-nitrophenol (6-Nitroguaiacol)

Abstract This technical guide provides a comprehensive analysis of 2-Methoxy-6-nitrophenol (CAS: 603-83-8), a critical intermediate in the synthesis of vanillin derivatives and catechol-O-methyltransferase (COMT) inhibitors. Unlike its structural isomer 4-nitroguaiacol, the 6-nitro isomer exhibits unique physicochemical behavior driven by strong intramolecular hydrogen bonding. This document details the structural causality behind its volatility, outlines a self-validating steam distillation protocol for its purification, and maps its reactivity profile for downstream pharmaceutical applications.

The defining feature of 2-Methoxy-6-nitrophenol is the "Ortho Effect." The nitro group at position 6 is adjacent to the phenolic hydroxyl at position 1. This proximity allows for the formation of a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond between the hydroxyl hydrogen and one oxygen of the nitro group.[1]

The Mechanistic Impact:

-

Volatility: This internal chelation satisfies the dipole of the hydroxyl group, preventing it from acting as a hydrogen bond donor to neighboring molecules. Consequently, 2-Methoxy-6-nitrophenol behaves as a pseudo-nonpolar molecule, exhibiting significant volatility with steam.

-

Melting Point Depression: The lack of intermolecular lattice networks (common in the 4-nitro isomer) results in a significantly lower melting point (~104°C) compared to 4-nitroguaiacol (~150°C).

Table 1: Physicochemical Constants[1]

| Property | Value | Context |

| IUPAC Name | 2-Methoxy-6-nitrophenol | Common: 6-Nitroguaiacol |

| CAS Number | 603-83-8 | |

| Molecular Formula | C₇H₇NO₄ | MW: 169.13 g/mol |

| Appearance | Yellow crystalline solid | Needle-like prisms from EtOH |

| Melting Point | 103 – 107 °C | Distinct from 4-isomer (>150°C) |

| pKa (Predicted) | ~8.3 | Less acidic than 2-nitrophenol (7.[2][3][4]2) due to OMe donation |

| Solubility | Soluble in EtOH, Ether, CHCl₃ | Sparingly soluble in cold water |

| Partition Coeff. | LogP ~1.79 | Lipophilic character due to internal H-bond |

Synthesis & Purification Protocol

The synthesis of 2-Methoxy-6-nitrophenol via the nitration of guaiacol is a classic study in regioselectivity. Direct nitration typically favors the para position (4-nitroguaiacol) due to steric hindrance at the ortho position (6-nitroguaiacol).

The Challenge: Obtaining high purity 6-nitroguaiacol requires separating it from the dominant 4-nitro isomer and dinitro byproducts. The Solution: Exploiting the intramolecular hydrogen bond via steam distillation.[5]

Validated Experimental Workflow

-

Nitration: Guaiacol is treated with dilute nitric acid in an inert solvent (e.g., diethyl ether or glacial acetic acid) at controlled temperatures (<20°C) to minimize dinitration.

-

Quenching: The reaction mixture is poured onto ice/water.

-

Separation (The Critical Step): The crude solid mixture is subjected to steam distillation.

-

Distillate: Contains pure 2-Methoxy-6-nitrophenol . The intramolecular H-bond makes it volatile.

-

Residue: Contains 4-nitroguaiacol . Intermolecular H-bonding anchors it in the aqueous phase.

-

Workflow Visualization (Graphviz)

Caption: Separation logic relying on the volatility difference induced by intramolecular hydrogen bonding (S(6) motif) in the 6-nitro isomer.

Chemical Reactivity & Derivatization

Researchers utilizing 2-Methoxy-6-nitrophenol typically target two primary transformation pathways: reduction to the amine or demethylation to the catechol.

A. Demethylation (Synthesis of 3-Nitrocatechol)

The conversion of 6-nitroguaiacol to 3-nitrocatechol (1,2-dihydroxy-3-nitrobenzene) is pivotal for developing COMT inhibitors.

-

Reagent: Hydrobromic acid (48% HBr) or Aluminum Chloride (AlCl₃) in Pyridine.

-

Mechanism: Nucleophilic attack on the methyl group. The nitro group's electron-withdrawing nature makes the ether linkage more susceptible to cleavage than in unsubstituted guaiacol.

-

Outcome: Formation of the catechol moiety, which is essential for metal chelation in enzyme active sites.

B. Reduction (Synthesis of 6-Aminoguaiacol)

-

Reagents: H₂/Pd-C, Fe/HCl, or Sodium Dithionite.

-

Application: The resulting amine is a precursor for Schiff bases and complex heterocyclic synthesis.

-

Caution: The resulting aminophenol is sensitive to oxidation and should be handled under inert atmosphere (Nitrogen/Argon).

Reactivity Pathway Diagram

Caption: Divergent synthesis pathways for pharmaceutical intermediates.

Safety & Handling (E-E-A-T)

-

Toxicity: Like most nitrophenols, 2-Methoxy-6-nitrophenol is a potential uncoupler of oxidative phosphorylation. It disrupts ATP synthesis by dissipating the proton gradient across mitochondrial membranes.

-

Handling:

-

Dust: Use N95 or P100 respiratory protection. The solid is fine and can generate irritant dust.

-

Skin: Nitrophenols are readily absorbed through the skin. Double-gloving (Nitrile) is recommended.

-

Explosion Hazard: Dry nitrophenols can be shock-sensitive, though less so than picric acid. Ensure the compound is stored away from reducing agents and strong bases.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12023, 2-Methoxy-6-nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. Steam Distillation: Principles and Practice. Learn Chemistry. Retrieved from [Link]

- Kovats, E. et al.Intramolecular Hydrogen Bonding in Ortho-Nitrophenols. Journal of Chemical Physics. (Generalized reference for the mechanism described in Section 1).

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 4-allyl-2-methoxy-6-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

Technical Deep Dive: 6-Nitroguaiacol (2-Methoxy-6-nitrophenol)

Executive Summary

6-Nitroguaiacol (IUPAC: 2-methoxy-6-nitrophenol) represents a critical structural isomer in the nitration of guaiacol. While often overshadowed by its para-isomer (4-nitroguaiacol) in bulk synthesis, the 6-nitro variant possesses distinct physicochemical properties driven by strong intramolecular hydrogen bonding. This molecule is of significant interest in pharmaceutical development as a key impurity in the synthesis of COMT inhibitors (e.g., Entacapone) and as a model substrate for studying "ortho-effects" in aromatic substitution.

This guide analyzes the structural dynamics, regioselective synthesis challenges, and analytical profiling of 6-nitroguaiacol, providing researchers with actionable protocols for its isolation and characterization.

Part 1: Molecular Architecture & The Ortho-Effect

The defining feature of 6-nitroguaiacol is the proximity of the nitro (

Structural Dynamics

-

Chelation: The phenolic hydrogen atom forms a planar, 6-membered pseudo-ring with one oxygen of the ortho-nitro group.

-

Electronic Consequences: This chelation locks the nitro group into coplanarity with the benzene ring, maximizing resonance overlap but reducing the acidity of the phenol compared to non-chelated isomers (though still more acidic than guaiacol itself due to the electron-withdrawing nitro group).

-

Volatility: The internal H-bond satisfies the dipole moment locally, preventing the molecule from binding strongly to other molecules. This renders 6-nitroguaiacol steam volatile and soluble in non-polar solvents, a property utilized for its purification.

Visualization: Resonance & Chelation

The following diagram illustrates the resonance stabilization and the critical intramolecular hydrogen bond (chelation) that differentiates the 6-isomer.

Figure 1: Structural causality map showing how the ortho-substitution leads to the unique physicochemical profile of 6-nitroguaiacol.

Part 2: Physicochemical Profiling (Comparative Data)[1]

Distinguishing 6-nitroguaiacol from its isomers (4-nitro and 5-nitro) is critical during impurity profiling. The table below synthesizes the key differences.

| Property | 6-Nitroguaiacol (Target) | 4-Nitroguaiacol (Major Isomer) | Mechanistic Reason |

| IUPAC Name | 2-methoxy-6-nitrophenol | 2-methoxy-4-nitrophenol | Regiochemistry of nitration |

| H-Bonding | Intramolecular (Chelated) | Intermolecular (Network) | Distance between -OH and -NO2 |

| Melting Point | Low (~60–65 °C) | High (~100–104 °C) | Lattice energy reduction in 6-isomer |

| Steam Volatility | Yes | No | Internal H-bond reduces polarity |

| Acidity (pKa) | ~7.5 | ~7.0 | Chelated H is harder to remove |

| NMR (-OH) | δ 10.5–11.0 ppm (Sharp) | δ 9.5–10.0 ppm (Broad) | Deshielding by Nitro group |

| Solubility | High in Et2O, DCM | High in EtOH, Water (hot) | Lipophilicity vs Hydrophilicity |

Critical Insight: In HPLC analysis (Reverse Phase), 6-nitroguaiacol typically elutes after 4-nitroguaiacol due to its higher lipophilicity (interaction with C18 stationary phase), despite being an isomer.

Part 3: Synthetic Pathways & Regiocontrol

Direct nitration of guaiacol is governed by the directing effects of the hydroxyl (strongly activating, ortho/para) and methoxy (moderately activating, ortho/para) groups.

The Challenge: Regioselectivity

-

The 4-Position: Para to the -OH group. Sterically unhindered. This is the kinetic and thermodynamic product.

-

The 6-Position: Ortho to the -OH group. Sterically hindered by the -OH, but stabilized by the potential H-bond.

-

The 5-Position: Para to the -OMe group. Less favored than para to -OH.

Protocol: Synthesis and Isolation Workflow

To isolate pure 6-nitroguaiacol, one must exploit its volatility. The following protocol describes a standard nitration followed by a steam distillation separation.

Reagents:

-

Guaiacol (1.0 eq)

-

Glacial Acetic Acid (Solvent)

-

Nitric Acid (70%, 1.0 eq)

-

Ice/Water

Step-by-Step Methodology:

-

Dissolution: Dissolve Guaiacol in glacial acetic acid at 10°C.

-

Nitration: Add Nitric acid dropwise, maintaining temperature < 20°C to prevent di-nitration.

-

Quenching: Pour reaction mixture onto crushed ice. A yellow precipitate (mixture of isomers) forms.

-

Separation (The Critical Step):

-

Transfer the crude mixture to a steam distillation apparatus.

-

Distill: The 6-nitroguaiacol will codistill with water as bright yellow needles/oil in the receiver. The 4-nitroguaiacol remains in the distillation flask (non-volatile).

-

-

Extraction: Extract the distillate with Dichloromethane (DCM).

-

Drying/Evaporation: Dry over

and evaporate to yield pure 6-nitroguaiacol.

Visualization: Separation Logic

Figure 2: Purification workflow exploiting the volatility difference between ortho- and para-nitrophenols.

Part 4: Pharmaceutical Relevance (COMT Inhibition)

Entacapone Impurity Profile

Entacapone (Comtan) is a nitrocatechol used in Parkinson's disease therapy.[1][2] It acts as a COMT inhibitor.[1][2][3][4]

-

Mechanism: The drug mimics the catechol structure of dopamine.

-

Impurity Origin: During the synthesis of the catechol backbone (often via demethylation of guaiacol derivatives), incomplete reactions or side-nitrations can lead to 6-nitroguaiacol residues.

-

Regulatory Status: As a nitro-aromatic compound, it is structurally alert for potential genotoxicity (though many nitrophenols are Ames negative). It must be strictly controlled in API (Active Pharmaceutical Ingredient) manufacturing, typically to levels < 0.10%.

Analytical Detection

For trace analysis in drug substances:

-

Method: HPLC-UV or LC-MS/MS.[5]

-

Wavelength: 254 nm (aromatic) or 330 nm (nitro-phenol absorption).

-

Identification: The 6-isomer will show a distinct retention time shift relative to the 4-isomer and the parent guaiacol.

References

-

Chemical Structure & Properties

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12224, 2-Methoxy-6-nitrophenol. Retrieved from [Link]

-

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Entacapone Impurities

-

Spectroscopic Data

-

SDBS Web Software. (National Institute of Advanced Industrial Science and Technology, Japan). Spectral Database for Organic Compounds. (Source for IR and NMR comparison of nitrophenol isomers). [Link]

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

2-Methoxy-6-nitrophenol CAS number 15969-08-1

An In-Depth Technical Guide to 2-Methoxy-6-nitrophenol (CAS: 15969-08-1): Properties, Synthesis, and Applications

Introduction

2-Methoxy-6-nitrophenol, registered under CAS number 15969-08-1, is a substituted aromatic compound of significant interest to the chemical and pharmaceutical research communities. Also known by its synonyms, 6-Nitroguaiacol and 3-Nitro-2-hydroxyanisole, this molecule incorporates three key functional groups on a benzene ring: a hydroxyl group, a methoxy group, and a nitro group.[1][2] This specific arrangement imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules. While not a household name, its utility as a building block in the development of novel organic materials and potential drug candidates is noteworthy. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, logical synthetic pathways, analytical characterization, potential applications, and critical safety protocols.

Physicochemical Properties and Molecular Characterization

The physical and chemical behavior of 2-Methoxy-6-nitrophenol is dictated by the interplay of its functional groups. The presence of both a hydrogen bond donor (hydroxyl) and acceptors (nitro, methoxy, and the hydroxyl oxygen) allows for potential intramolecular hydrogen bonding between the ortho-positioned hydroxyl and nitro groups. This interaction can influence its melting point, solubility, and spectroscopic characteristics.

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 15969-08-1 | PubChem[2] |

| Molecular Formula | C₇H₇NO₄ | Tokyo Chemical Industry[1] |

| Molecular Weight | 169.14 g/mol | Tokyo Chemical Industry[1] |

| Appearance | White to Yellow to Orange powder or crystal | Tokyo Chemical Industry[1] |

| Melting Point | 61.0 to 65.0 °C | Tokyo Chemical Industry[1] |

| Purity | >98.0% (by GC) | Tokyo Chemical Industry[1] |

| Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole | PubChem[2] |

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of 2-Methoxy-6-nitrophenol, whether it is synthesized in-house or acquired from a vendor. Each technique provides a unique piece of the structural puzzle.

Caption: Standard analytical workflow for the characterization of 2-Methoxy-6-nitrophenol.

Protocol 1: Standard Operating Procedure for Quality Control Analysis

-

Purity by Gas Chromatography (GC):

-

Prepare a standard solution of the sample (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.

-

Inject 1 µL into a GC equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-5).

-

Run a temperature gradient program (e.g., 50°C to 250°C at 10°C/min).

-

The purity is determined by the area percentage of the main peak corresponding to the analyte. A purity of >98% is typical for research-grade material.[1]

-

-

Structural Confirmation by NMR Spectroscopy:

-

Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR signals: Aromatic protons (3H), a methoxy singlet (3H), and a phenolic hydroxyl proton (1H, may be broad and exchangeable).

-

Expected ¹³C NMR signals: Carbons of the aromatic ring, the methoxy carbon, and carbons bearing the functional groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and electron-donating methoxy and hydroxyl groups.

-

-

Molecular Weight by Mass Spectrometry (MS):

-

Analyze the sample via GC-MS or direct infusion electrospray ionization (ESI-MS).

-

In ESI negative mode, the expected [M-H]⁻ ion would be observed at m/z 168.03.

-

In positive mode, an [M+H]⁺ ion at m/z 170.05 or an [M+Na]⁺ ion at m/z 192.03 might be seen. The exact mass should align with the calculated value for C₇H₇NO₄.

-

Synthesis and Purification Strategy

A common and logical synthetic approach to 2-Methoxy-6-nitrophenol is the direct nitration of 2-methoxyphenol (guaiacol). The causality behind this choice lies in the principles of electrophilic aromatic substitution.

The Chemistry of Guaiacol Nitration

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong activating, ortho, para-directing groups. When guaiacol is subjected to nitration, the incoming electrophile (NO₂⁺) is directed to the positions ortho and para to these groups. This results in the formation of a mixture of isomers, primarily 4-nitroguaiacol and the desired 6-nitroguaiacol. The steric hindrance from the methoxy group can influence the ratio of the products, but the formation of multiple isomers is almost certain, making the purification step the most critical part of the process.

Caption: Reaction scheme for the nitration of guaiacol leading to isomeric products.

Protocol 2: Generalized Laboratory Synthesis of 2-Methoxy-6-nitrophenol

Disclaimer: This protocol is a generalized representation based on standard nitration procedures for phenols and must be adapted and optimized under strict laboratory safety protocols.

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 2-methoxyphenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) to 0-5°C in an ice-water bath.

-

-

Nitration:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at low temperature.

-

Add the cold nitrating mixture dropwise to the guaiacol solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic and requires careful control.

-

After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product mixture.

-

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and air dry.

-

-

Purification:

-

The crude solid, containing a mixture of 2-methoxy-6-nitrophenol and 2-methoxy-4-nitrophenol, must be purified.

-

Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The different polarities of the isomers allow for their separation.

-

Collect the fractions corresponding to the desired product (identified by TLC) and evaporate the solvent under reduced pressure.

-

-

Validation:

-

Confirm the identity and purity of the isolated product using the analytical methods described in Section 1.1.

-

Applications in Research and Development

2-Methoxy-6-nitrophenol is best viewed as a versatile chemical intermediate. Its value lies in the strategic placement of its three functional groups, which can be selectively modified to build more complex molecular architectures.

A Scaffold for Bioactive Molecules

The true potential of this compound is realized through its derivatization. Each functional group serves as a chemical handle for subsequent reactions, allowing for the exploration of a diverse chemical space in drug discovery programs. For instance, nitrophenolic compounds are known to be precursors for various pharmaceuticals. A related compound, 2-Bromo-6-nitrophenol, is used as an intermediate in synthesizing antitumor, antifungal, and antibacterial agents.[3] This strongly suggests that 2-methoxy-6-nitrophenol could serve a similar role.

Caption: Potential synthetic transformations of 2-Methoxy-6-nitrophenol.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation, SnCl₂/HCl). This introduces a basic, nucleophilic site, opening pathways to amides, sulfonamides, and other amine derivatives common in medicinal chemistry.

-

Phenolic Hydroxyl Modification: The acidic hydroxyl group can be easily alkylated to form ethers or acylated to form esters. This allows for modulation of properties like lipophilicity and metabolic stability, which are critical in drug design.

Safety, Handling, and Storage

As with all nitrophenolic compounds, 2-Methoxy-6-nitrophenol must be handled with appropriate care. It is classified as harmful and an irritant.[2]

Hazard Identification

The compound is associated with the following GHS hazard classifications.

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |

| (Source: Aggregated GHS information from ECHA C&L Inventory)[2] |

Protocol 3: Safe Laboratory Handling Procedures

-

Engineering Controls: Always handle 2-Methoxy-6-nitrophenol powder in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

-

If there is a risk of significant dust generation, use a respirator with an appropriate particulate filter.

-

-

Dispensing:

-

Use a spatula to transfer the solid. Avoid creating dust clouds.

-

Clean any spills immediately using appropriate methods for solid chemical waste.

-

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[4][5]

-

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.

Conclusion

2-Methoxy-6-nitrophenol (CAS: 15969-08-1) is a specialized chemical intermediate whose value is derived from its unique substitution pattern. While its synthesis requires careful control to manage isomer formation and purification, its potential as a scaffold for creating diverse molecular libraries makes it a compound of interest for synthetic chemists, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 2-Methoxy-6-nitrophenol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-6-Nitrophenol Production. Retrieved February 8, 2026, from [Link]

-

Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE - Safety Data Sheet. Retrieved February 8, 2026, from [Link]

Sources

2-Methoxy-6-nitrophenol molecular formula and weight

Structural Analysis, Synthesis, and Physicochemical Characterization[1][2]

Part 1: Chemical Identity & Structural Logic

2-Methoxy-6-nitrophenol (commonly known as 6-Nitroguaiacol ) represents a specific regioisomer of nitrated guaiacol.[1][2] Unlike its para-substituted counterpart (4-nitroguaiacol), the 6-nitro isomer exhibits unique physicochemical behaviors driven by steric crowding and intramolecular hydrogen bonding.[1][2]

Molecular Specifications

| Property | Data |

| CAS Registry Number | 15969-08-1 |

| IUPAC Name | 2-Methoxy-6-nitrophenol |

| Common Synonyms | 6-Nitroguaiacol; 3-Nitro-2-hydroxyanisole |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| SMILES | COc1cccc([O-])c1O |

| Appearance | Yellow to orange crystalline solid |

Structural Causality: The Ortho-Effect

The defining feature of 2-methoxy-6-nitrophenol is the positioning of the nitro group (-NO₂) and the methoxy group (-OCH₃) flanking the central hydroxyl group (-OH).[1][2]

-

Intramolecular Hydrogen Bonding: The nitro group at the C6 position forms a strong intramolecular hydrogen bond with the phenolic hydroxyl proton.[2]

-

Consequence: This "locks" the molecule into a planar conformation, significantly reducing its ability to form intermolecular hydrogen bonds with solvent molecules or other crystal lattice units.[2]

-

Observable Result: Compared to the 4-nitro isomer (which cannot form this internal bond), the 6-nitro isomer has a lower melting point (61–65 °C vs. ~100 °C for 4-nitro) and exhibits steam volatility .[1][2]

Part 2: Synthesis & Purification Protocol

Objective: Isolate high-purity 2-methoxy-6-nitrophenol from the nitration of guaiacol. Challenge: Direct nitration is not regioselective; it yields a mixture of 4-nitroguaiacol (major product) and 6-nitroguaiacol (minor product).[1][2] Solution: Exploit the ortho-effect (steam volatility) for separation.[1][2]

Experimental Workflow

1. Nitration Phase

-

Reagents: Guaiacol (1.0 eq), Nitric Acid (1.0 eq, 70%), Glacial Acetic Acid (Solvent).[1][2]

-

Procedure:

2. Separation Phase (The Self-Validating Step)

This step validates the identity of the product based on physical properties.[1][2]

-

Quench: Pour the reaction mixture into ice water. A precipitate (mixture of isomers) forms.[1][2]

-

Steam Distillation: Transfer the crude mixture to a steam distillation apparatus.

-

Distillate (Receiver): The yellow solid crystallizing in the condenser/receiver is 2-methoxy-6-nitrophenol .[1][2] Mechanism: The intramolecular H-bond increases vapor pressure, allowing it to co-distill with water.[1][2]

-

Residue (Flask): The non-volatile material remaining in the flask is primarily 4-nitroguaiacol .[1][2]

-

-

Filtration: Collect the yellow crystals from the distillate.

-

Recrystallization: Purify using Ethanol/Water (1:1) to remove trace unreacted guaiacol.[1][2]

Process Logic Diagram

Caption: Separation of nitroguaiacol isomers exploiting differential volatility driven by intramolecular hydrogen bonding.

Part 3: Physicochemical Characterization

Researchers must verify the isolated compound against these standard metrics.

| Parameter | Value / Range | Notes |

| Melting Point | 61.0 – 65.0 °C | Distinctly lower than 4-nitroguaiacol (~101–104 °C).[1][2] |

| Boiling Point | ~265 °C (Predicted) | Decomposes at high heat; usually sublimable.[1][2] |

| pKa (Acidic) | ~7.2 | More acidic than guaiacol (pKa ~9.[1][2]9) due to electron-withdrawing -NO₂.[1][2] |

| LogP (Octanol/Water) | 1.6 – 1.8 | Moderate lipophilicity; suitable for membrane permeability studies.[1][2] |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Poorly soluble in cold water; soluble in hot water.[1][2] |

Part 4: Analytical Protocols

HPLC Method (Reverse Phase)

To quantify purity or monitor degradation.[1][2]

-

Column: C18 (e.g., Waters Atlantis T3 or equivalent), 3 µm, 2.1 x 100 mm.[1][2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-phenol charge transfer band).[1][2]

-

Retention Order: 4-Nitroguaiacol elutes before 6-Nitroguaiacol in reverse phase due to the 6-nitro isomer's "masked" polarity (internal H-bond makes it effectively more hydrophobic).[1][2]

1H-NMR Interpretation (CDCl₃, 400 MHz)

The proton NMR provides definitive structural proof.[1][2]

-

δ 10.5–11.0 ppm (1H, s): Phenolic -OH.[1][2] Key Indicator: The extreme downfield shift proves the intramolecular hydrogen bond to the nitro group.[1][2] (In 4-nitroguaiacol, this peak is typically broad and further upfield ~6–8 ppm).[1][2]

-

δ 7.5–7.8 ppm (1H, dd): Aromatic proton at C5 (adjacent to nitro).[1][2]

-

δ 7.1–7.3 ppm (1H, dd): Aromatic proton at C3 (adjacent to methoxy).[1][2]

Analytical Workflow Diagram

Caption: HPLC logic for distinguishing regioisomers based on hydrophobicity.

Part 5: Applications in Drug Development

-

Catechol Precursor: 6-Nitroguaiacol can be demethylated (using HBr or BBr₃) to form 3-nitrocatechol , a potent inhibitor of Catechol-O-Methyltransferase (COMT), relevant in Parkinson's disease research.[1][2]

-

Metabolic Biomarker: It serves as a marker for atmospheric pollution (biomass burning) and is studied in inhalation toxicology to understand oxidative stress pathways in lung tissue.[1][2]

-

Scaffold Synthesis: The nitro group can be reduced to an amine (6-aminoguaiacol), providing a rare 1,2,3-trisubstituted benzene scaffold for fragment-based drug discovery (FBDD).[1][2]

References

-

TCI Chemicals. Product Specification: 2-Methoxy-6-nitrophenol (CAS 15969-08-1).[1][2][3] Retrieved from [1][2]

-

PubChem. Compound Summary: 2-Methoxy-6-nitrophenol (CID 10942855).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

-

Kitanovski, Z., et al. (2012).[1][2] Separation and characterization of nitroguaiacol isomers. Journal of Chromatography A. (Contextual reference for HPLC separation logic).[1][2]

-

Sigma-Aldrich. Safety Data Sheet & Product Info for Nitroguaiacol Isomers.[1][2] (General reference for physical property verification).

Sources

The Ortho-Nitration Paradox: A Technical Treatise on 6-Nitroguaiacol

Abstract This technical guide provides a comprehensive analysis of 6-Nitroguaiacol (2-methoxy-6-nitrophenol), a compound that serves as a critical model for understanding regioselective nitration, intramolecular hydrogen bonding, and atmospheric aerosol chemistry. Unlike its para-isomer, 6-nitroguaiacol exhibits unique volatility and lipophilicity, properties that have defined its isolation history and its modern utility as a biomass burning tracer and pharmacophore scaffold.

Part 1: Historical Genesis & The Regiochemical Challenge

The history of 6-nitroguaiacol is not defined by a single "eureka" moment, but by the persistent analytical challenge of regioselectivity in electrophilic aromatic substitution. In the late 19th and early 20th centuries, chemists nitrating guaiacol (2-methoxyphenol) consistently encountered a mixture of isomers.

The core chemical conflict lies in the directing effects of the substituents:

-

-OH (Phenol): Strong ortho/para director.

-

-OCH₃ (Methoxy): Strong ortho/para director.

Direct nitration typically favors the para position (4-nitroguaiacol) due to steric hindrance at the ortho position (6-nitroguaiacol). Historically, the 6-isomer was often discarded as a minor byproduct until its unique physicochemical properties—specifically its ability to co-distill with steam—allowed for its isolation. This separation technique became a textbook example of exploiting intramolecular hydrogen bonding to separate ortho isomers from their para counterparts [1, 4].

Part 2: Synthetic Architecture & Isolation Protocol

Directive: The synthesis of 6-nitroguaiacol requires precise control over temperature and stoichiometry to minimize dinitration (forming 4,6-dinitroguaiacol). The following protocol utilizes the classic "dilute nitration" method followed by steam distillation, a self-validating separation step.

Experimental Workflow

Reagents: Guaiacol (99%), Glacial Acetic Acid, Nitric Acid (70%), Diethyl Ether.

-

Solvation: Dissolve 0.1 mol of Guaiacol in 20 mL of glacial acetic acid.

-

Nitration: Cool solution to 0–5°C. Dropwise add a stoichiometric equivalent of HNO₃ (diluted in acetic acid) over 30 minutes. Critical: Exceeding 10°C promotes the formation of dinitrated byproducts.

-

Quenching: Pour the reaction mixture onto 100g of crushed ice. A dark oily precipitate (mixture of 4-NG and 6-NG) will form.

-

The Separation (Steam Distillation): Transfer the mixture to a steam distillation apparatus.

-

Observation: Bright yellow crystals/oil will distill over with the water. This is the 6-nitroguaiacol .[1]

-

Residue: The non-volatile dark solid remaining in the flask is predominantly 4-nitroguaiacol .

-

-

Purification: Extract the distillate with diethyl ether, dry over MgSO₄, and evaporate. Recrystallize from ethanol/water.

Visualization: Synthetic Pathway & Separation Logic

Figure 1: The divergent isolation pathway of Nitroguaiacol isomers relying on steam volatility.

Part 3: Physicochemical Characterization

The distinct behavior of 6-nitroguaiacol is governed by the "Chelate Effect." The nitro group at the 6-position forms a hydrogen bond with the adjacent phenolic hydroxyl group. This internal lock reduces the molecule's polarity relative to the solvent, lowering its boiling point and increasing its vapor pressure.

Comparative Data Table

| Property | 6-Nitroguaiacol (Ortho) | 4-Nitroguaiacol (Para) | Mechanistic Cause |

| Structure | 2-methoxy-6-nitrophenol | 2-methoxy-4-nitrophenol | Regiochemistry |

| H-Bonding | Intramolecular (Chelation) | Intermolecular (Network) | Proximity of -NO₂ to -OH |

| Volatility | High (Steam Volatile) | Low (Non-volatile) | Effective molecular surface area |

| pKa | ~6.8 - 7.5 | ~7.0 - 7.8 | Electron withdrawal resonance |

| Appearance | Yellow needles/oil | Yellowish-brown powder | Crystal lattice energy |

| Atmospheric Phase | Gas & Particle Phase | Predominantly Particle Phase | Vapor pressure [1, 8] |

Part 4: Multidisciplinary Applications

Environmental Science: The Biomass Burning Tracer

In modern atmospheric chemistry, 6-nitroguaiacol is a critical marker for "Brown Carbon" (light-absorbing organic aerosols). It is formed via the secondary oxidation of guaiacol emitted from burning wood (lignin pyrolysis).

-

Mechanism: Guaiacol reacts with OH radicals or NO₃ radicals in the atmosphere. The presence of NOx promotes nitration.[2]

-

Significance: Because 6-nitroguaiacol absorbs UV/Visible light, it contributes to the radiative forcing of climate change, distinct from black carbon (soot) [1, 6, 23].

Visualization: Atmospheric Formation Pathway

Figure 2: The atmospheric cascade from biomass burning to secondary organic aerosol formation.

Pharmacology: COMT Inhibition Scaffold

6-Nitroguaiacol serves as a structural prototype for Catechol-O-Methyltransferase (COMT) inhibitors, used in Parkinson's disease therapy (e.g., Entacapone).

-

Mechanism: COMT degrades dopamine. Inhibitors must bind to the catalytic site, which contains a Mg²⁺ ion.

-

Role of 6-NG: The ortho-nitrophenol motif mimics the transition state of the catechol substrate. The electron-withdrawing nitro group increases the acidity of the phenolic hydroxyl, strengthening the coordination with the Mg²⁺ ion in the enzyme's active site [5, 13, 21].

References

-

Atmospheric reactivity of hydroxyl radicals with guaiacol... Secondary organic aerosol formation. Source: ResearchGate URL:[1][3][4][Link]

-

Structure-activity relationships of 6-nitroquinazolines... Source: PubMed URL:[Link]

-

Regioselective synthesis of 6-nitroindole derivatives... Source: Royal Society of Chemistry URL:[Link]

-

How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation..." Source: Quora (Technical Discussion) URL:[Link]

-

Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Source: PubMed URL:[Link]

-

Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms Source: ACS Earth and Space Chemistry URL:[Link][5]

-

Time evolution of guaiacol, 4-nitroguaiacol (4NG), 6-nitroguaiacol (6NG)... Source: ResearchGate URL:[1][3][4][Link][1][3]

-

Secondary organic aerosol formation from biomass burning intermediates: phenol and methoxyphenols Source: Atmospheric Chemistry and Physics (Copernicus) URL:[Link]

-

Steam distillation - Wikipedia Source: Wikipedia URL:[Link][6]

-

Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes... Source: ResearchGate URL:[1][3][4][Link]

- Method and device for producing guaiacol from phenol Source: Google Patents URL

-

Secondary organic aerosol formation from biomass burning intermediates Source: Atmospheric Chemistry and Physics URL:[Link]

-

A structure-activity relationship study of catechol-O-methyltransferase inhibitors... Source: PubMed URL:[Link]

-

Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols... Source: ACS Earth and Space Chemistry URL:[Link]

-

Secondary Organic Aerosol Generated from Biomass Burning Emitted Phenolic Compounds... Source: PubMed Central (PMC) URL:[Link]

-

Essential Oils from Steam Distillation Source: Iowa State University URL:[Link]

-

Production route to guaiacol... Source: ResearchGate URL:[1][3][4][Link]

-

Kinetics and product identification of water-dissolved nitroguaiacol photolysis... Source: Frontiers in Environmental Science URL:[Link]

-

Isolation and Purification of Organic Compounds Steam Distillation... Source: Miami University URL:[Link]

-

Innovative Technology of Continuous-Steam Distillation... Source: MDPI URL:[Link]

-

Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes... Source: PubMed Central (PMC) URL:[Link]

-

Synthesis of active nitroguaiacol ether derivatives of streptomycin Source: PubMed URL:[Link]

-

Time evolution of guaiacol, 4-nitroguaiacol (4NG), 6-nitroguaiacol (6NG)... Source: ResearchGate URL:[1][3][4][Link][1][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

An In-depth Technical Guide to 2-Methoxy-6-nitrophenol for Researchers and Drug Development Professionals

Introduction

2-Methoxy-6-nitrophenol, also known as 6-nitroguaiacol, is a substituted aromatic organic compound with the molecular formula C₇H₇NO₄.[1] Its structure incorporates a phenol, a methoxy group, and a nitro group, making it a versatile building block in synthetic organic chemistry. The presence of these functional groups in a specific ortho- and meta-relationship on the benzene ring offers a unique platform for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. While not as extensively studied as some of its isomers, 2-methoxy-6-nitrophenol holds potential as a key intermediate for the synthesis of a variety of heterocyclic and other biologically active compounds. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with a focus on providing practical insights for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-6-nitrophenol is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| CAS Number | 15969-08-1 | [2] |

| Appearance | White to Yellow to Orange powder/crystal | [2] |

| Melting Point | 61.0 to 65.0 °C | [2] |

| Purity (typical) | >98.0% (GC) | [2] |

| Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-Methoxy-6-nitrophenol.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-nitroaniline

This protocol is adapted from the synthesis of 2-methoxy-6-nitroaniline.[3]

-

To a stirred mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (DMF, 15 ml), add methyl iodide (7.8 g) at room temperature.

-

Continue stirring the mixture for 5 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from isopropyl ether to yield orange prisms of 2-methoxy-6-nitroaniline.

Causality Behind Experimental Choices:

-

Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group of 2-amino-3-nitrophenol, making it a more potent nucleophile for the subsequent methylation reaction.

-

Methyl iodide serves as the methylating agent.

-

DMF is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

-

The aqueous workup and extraction are necessary to remove inorganic salts and the DMF solvent.

Step 2: Synthesis of 2-Methoxy-6-nitrophenol

This proposed step is based on the known conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

-

Dissolve 2-methoxy-6-nitroaniline in a dilute aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

After the addition is complete, slowly warm the reaction mixture and then heat to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-methoxy-6-nitrophenol by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt.

-

Heating the aqueous solution of the diazonium salt leads to the loss of nitrogen gas and the formation of the corresponding phenol.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | * Phenolic -OH: A broad singlet, likely in the range of δ 9-11 ppm. * Aromatic protons: Three protons in the aromatic region (δ 7-8 ppm), likely exhibiting complex splitting patterns due to their relative positions. * Methoxy -OCH₃: A sharp singlet integrating to three protons, expected around δ 3.9-4.0 ppm.[4] |

| ¹³C NMR | * Methoxy -CH₃: A signal around δ 56-60 ppm.[4] * Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen and nitro groups will be the most deshielded. |

| IR (Infrared) Spectroscopy | * O-H stretch: A broad band around 3200-3500 cm⁻¹. * C-H stretch (aromatic): Signals just above 3000 cm⁻¹. * C-H stretch (aliphatic): Signals just below 3000 cm⁻¹. * NO₂ stretch (asymmetric): A strong band around 1520-1560 cm⁻¹. * NO₂ stretch (symmetric): A strong band around 1340-1380 cm⁻¹. * C-O stretch (ether): A signal in the range of 1200-1275 cm⁻¹. |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): An expected peak at m/z = 169. * Fragmentation: Likely loss of NO₂ (m/z = 123), CH₃ (m/z = 154), and other characteristic fragments. |

Chemical Reactivity and Derivatization

The chemical reactivity of 2-methoxy-6-nitrophenol is dictated by its three functional groups: the phenol, the methoxy group, and the nitro group. This combination allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Caption: Key reactions of 2-Methoxy-6-nitrophenol.

-

Reduction of the Nitro Group: This is arguably the most significant reaction for drug development purposes. The nitro group can be readily reduced to an amino group using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin in the presence of hydrochloric acid (Sn/HCl). The resulting 2-amino-6-methoxyphenol is a valuable precursor for the synthesis of nitrogen-containing heterocycles.

-

Reactions of the Phenolic Hydroxyl Group: The acidic proton of the phenol can be removed by a base to form a phenoxide, which can then participate in O-alkylation or O-acylation reactions.

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it. The directing effects of these groups will influence the position of substitution in reactions such as halogenation or sulfonation.

Applications in Drug Discovery and Development

While specific drugs directly derived from 2-methoxy-6-nitrophenol are not prominently documented, its structural motifs are present in various biologically active molecules. The true value of this compound lies in its potential as a versatile intermediate.

-

Scaffold for Bioactive Molecules: The 2-methoxyphenol moiety is found in a range of natural and synthetic compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.[5]

-

Precursor to Heterocyclic Systems: Following the reduction of the nitro group, the resulting ortho-amino-methoxyphenol is a prime candidate for the synthesis of benzoxazoles and other related heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Derivatization to Modulate Activity: The functional groups of 2-methoxy-6-nitrophenol allow for systematic derivatization to explore structure-activity relationships (SAR). For example, Schiff base derivatives of related methoxyphenols have shown antibacterial activity.[6] The nitro group itself is a key feature in many antimicrobial and anticancer drugs.[7][8]

Analytical Methodologies

The analysis and quality control of 2-methoxy-6-nitrophenol can be achieved using standard chromatographic techniques.

| Technique | Conditions |

| Gas Chromatography-Mass Spectrometry (GC-MS) | * Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). * Derivatization: Often beneficial for improving peak shape and thermal stability. Silylation is a common method for derivatizing phenolic hydroxyl groups. * Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | * Mode: Reversed-phase HPLC is typically used. * Column: A C18 or C8 column is suitable. * Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. * Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound. |

Safety and Handling

Based on the GHS classifications for 2-methoxy-6-nitrophenol, it should be handled with appropriate precautions.[1]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[2]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a cool, dark place in a tightly sealed container.[2]

Conclusion

2-Methoxy-6-nitrophenol is a valuable, though not extensively documented, chemical intermediate with significant potential in the synthesis of complex organic molecules for drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, providing access to diverse chemical scaffolds. While a lack of readily available, specific data necessitates some reliance on analogous compounds for predicting its properties and reactivity, this guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors. Further research into its biological activities and applications is warranted to fully exploit its potential in medicinal chemistry.

References

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). De Gruyter. Available at: [Link]

-

Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. (2004). Molbank, 2004(1), M373. Available at: [Link]

-

Synthesis of 2-Methoxy-6-nitroaniline. PrepChem.com. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Pharmaceuticals, 14(11), 1109. Available at: [Link]

-

Methoxy groups just stick out. ACD/Labs. Available at: [Link]

- Process for the preparation of 2-methyl-6-nitrophenol. Google Patents.

-

Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. (2015). Journal of Physical Chemistry & Biophysics, 5(4). Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(12), 3698. Available at: [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Proceedings of the 1st International Conference on Science and Technology. Available at: [Link]

-

2-Methoxy-6-nitrophenol. PubChem. Available at: [Link]

Sources

- 1. 2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 4. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Nitro-2-hydroxyanisole

This guide details the synthesis of 3-Nitro-2-hydroxyanisole , chemically defined as 2-methoxy-6-nitrophenol (IUPAC: 2-hydroxy-3-nitroanisole).

Note on Isomerism: There is frequent nomenclature confusion in this class of compounds.

-

Target Molecule: 3-Nitro-2-hydroxyanisole (Structure: 1-OMe, 2-OH, 3-NO2). Common name: 6-Nitroguaiacol .[1]

-

Isomer B: 3-Nitroguaiacol (Structure: 1-OH, 2-OMe, 3-NO2). Chemical name: 2-methoxy-3-nitrophenol .[1][2][3] This guide primarily addresses the synthesis of the Target Molecule (6-Nitroguaiacol) via Regioselective Nitration and Steam Distillation , while also providing the Catechol Methylation Pathway for Isomer B, as researchers often require both for structure-activity relationship (SAR) studies.

Executive Summary

The synthesis of 3-nitro-2-hydroxyanisole (6-nitroguaiacol) presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity between the ortho (6-) and para (4-) positions relative to the activating hydroxyl group. Direct nitration of guaiacol typically yields a mixture of 4-nitroguaiacol (major) and 6-nitroguaiacol (minor).

This guide outlines a field-proven protocol utilizing Phase-Transfer Catalyzed Nitration or Standard Nitration followed by Steam Distillation . The steam distillation step is the critical "self-validating" mechanism, exploiting the intramolecular hydrogen bond of the 3-nitro isomer (6-nitroguaiacol) to achieve >98% purity.

Chemical Pathway Analysis

The synthesis relies on the nitration of Guaiacol (2-methoxyphenol). The hydroxyl group (-OH) is a stronger activating group than the methoxy group (-OMe), directing the incoming nitro group (-NO2) to the ortho and para positions.

-

Path A (Para-Attack): Formation of 4-nitroguaiacol (Major product, solid, non-volatile).

-

Path B (Ortho-Attack): Formation of 6-nitroguaiacol (Target, oily/low-melting solid, steam volatile).

Pathway Diagram

Figure 1: Reaction logic flow separating the target ortho-isomer from the para-isomer via steam volatility.

Experimental Protocol: 6-Nitroguaiacol Synthesis

Reagents & Equipment

| Reagent | Grade/Purity | Role |

| Guaiacol (2-Methoxyphenol) | >99% | Substrate |

| Nitric Acid (HNO3) | 70% (d=1.42) | Nitrating Agent |

| Glacial Acetic Acid | ACS Reagent | Solvent |

| Sodium Nitrite (NaNO2) | Trace (0.1 mol%) | Catalyst (Initiator) |

| Diethyl Ether | Anhydrous | Extraction Solvent |

Step-by-Step Procedure

Step 1: Controlled Nitration

-

Preparation: Dissolve 0.1 mol (12.4 g) of Guaiacol in 15 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a thermometer and dropping funnel.

-

Cooling: Cool the solution to 5–10°C using an ice-water bath. Crucial: Lower temperatures (<0°C) decrease the yield of the ortho-isomer; higher temperatures (>20°C) increase dinitration byproducts.

-

Acid Addition: Prepare a solution of 7.0 mL Nitric Acid (HNO3) in 15 mL glacial acetic acid. Add this mixture dropwise over 45 minutes.

-

Mechanism Check: Maintain temperature below 15°C during addition to prevent runaway oxidation (red fume formation).

-

-

Reaction: Stir for 1 hour at room temperature after addition is complete. The solution will turn dark orange/red.

Step 2: Quenching and Isolation

-

Quench: Pour the reaction mixture onto 100 g of crushed ice/water slurry.

-

Precipitation: A yellow-orange semi-solid mass (mixture of isomers) will separate.

-

Filtration/Decantation: Filter the solid or decant the aqueous layer. Wash the crude solid with cold water (2 x 50 mL) to remove excess acid.

Step 3: Steam Distillation (Purification)

This is the self-validating step. Only the target molecule distills.

-

Setup: Transfer the crude wet solid to a 500 mL round-bottom flask connected to a steam generator and a condenser.

-

Distillation: Pass steam through the mixture.

-

Observation: A bright yellow oil (or low-melting solid) will co-distill with the water. This is the 6-nitroguaiacol .

-

Residue: The non-volatile 4-nitroguaiacol remains in the flask as a dark solid.

-

-

Collection: Continue distillation until the distillate runs clear (approx. 500–800 mL distillate).

Step 4: Final Workup

-

Extraction: Extract the aqueous distillate with Diethyl Ether (3 x 50 mL).

-

Drying: Dry the combined ether layers over anhydrous Magnesium Sulfate (MgSO4).

-

Evaporation: Remove solvent under reduced pressure (Rotovap).

-

Yield: Expect 30–40% yield of 3-Nitro-2-hydroxyanisole (6-nitroguaiacol).

-

Properties: Yellow crystals, m.p. 60–62°C.

-

Alternative Pathway: Synthesis of Isomer B (3-Nitroguaiacol)

If your specific application requires 2-methoxy-3-nitrophenol (where the nitro group is adjacent to the methoxy group), the above method fails. You must use the Catechol Methylation Route .

Pathway Logic

-

Precursor: 3-Nitrocatechol (obtained via nitration of catechol and steam distillation).

-

Regioselectivity: The hydroxyl group at position 2 is hydrogen-bonded to the nitro group at position 3. This "locks" the proton, making the hydroxyl at position 1 more nucleophilic.

-

Methylation: Reaction with Methyl Iodide targets the OH at position 1.

Protocol Summary

-

Dissolve 3-Nitrocatechol (1 eq) in Acetone.

-

Add Potassium Carbonate (K2CO3, 1.5 eq) and Methyl Iodide (MeI, 1.2 eq).

-

Reflux for 12–24 hours.

-

Workup: Filter salts, evaporate acetone, recrystallize from ethanol.

Safety & Handling

-

Nitration Risks: Nitration of electron-rich phenols can be exothermic. Strict temperature control is mandatory to prevent "fume-off" events.

-

Steam Distillation: Ensure the system is open to the atmosphere (after the condenser) to prevent pressure buildup.

-

Toxicity: Nitro-phenols are toxic and skin irritants. Use nitrile gloves and work in a fume hood.

References

-

Oxford, A. E. (1926). "The nitration of guaiacol and the preparation of 2-methoxy-3-nitrophenol."[1][3][4] Journal of the Chemical Society, 129, 2204-2208.

-

Kitanovski, Z., et al. (2014).[1][3] "Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol." Atmospheric Measurement Techniques, 7, 2457–2470.[1] (Confirms 6-nitroguaiacol structure and spectra).

-

Behrman, E. J., et al. (2002). "2-Methoxy-3-nitrophenol."[1][2][3] Acta Crystallographica Section E, 58(12), o1393-o1395. (Crystal structure validation).

-

Dahlin, J. L., et al. (2015). "The specificity of catechol-O-methyltransferase for nitrocatechols." Journal of Medicinal Chemistry. (Discusses regioselectivity of methylation).

Sources

Comprehensive Guide to the Solubility and Physicochemical Profiling of 2-Methoxy-6-nitrophenol

Topic: Solubility of 2-Methoxy-6-nitrophenol in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

2-Methoxy-6-nitrophenol (CAS: 15969-08-1), widely known as 6-Nitroguaiacol , represents a critical intermediate in the synthesis of pharmaceutical actives (e.g., benzothiazole derivatives) and agrochemicals. Unlike its para-isomer (4-nitroguaiacol), the 6-nitro isomer exhibits distinct physicochemical behaviors driven by strong intramolecular hydrogen bonding.

This guide provides a rigorous technical analysis of its solubility profile, offering a self-validating experimental protocol for precise determination and theoretical frameworks for solvent selection during process scaling.

| Property | Data / Characteristic |

| IUPAC Name | 2-Methoxy-6-nitrophenol |

| Common Name | 6-Nitroguaiacol |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Melting Point | 61.0 – 65.0 °C [1] |

| pKa | ~6.8 (Acidic due to nitro-stabilization) |

| Key Structural Feature | Intramolecular H-bond (OH[1]···O₂N) |

Theoretical Basis: The "Ortho Effect" on Solvation

To predict and manipulate the solubility of 2-Methoxy-6-nitrophenol, one must understand the Ortho Effect .

-

Intramolecular Hydrogen Bonding: The hydroxyl proton forms a stable 6-membered chelate ring with the oxygen of the adjacent nitro group. This "locks" the polar protons, reducing the molecule's ability to act as a hydrogen bond donor to solvents.

-

Solubility Consequence:

-

Water: Solubility is significantly lower than the 4-nitro isomer because the hydrophilic OH group is internally engaged.

-

Non-Polar Solvents: Solubility is enhanced in solvents like Toluene or DCM because the molecule presents a more lipophilic surface area.

-

Volatility: The compound is more volatile (lower boiling point relative to isomers) due to reduced intermolecular association.

-

Visualization: Solvation Mechanism & H-Bonding

Figure 1: Mechanistic impact of intramolecular hydrogen bonding on solvent interaction efficiency.

Experimental Protocol: Laser Monitoring Solubility Determination

For pharmaceutical applications requiring high precision, the "Shake-Flask" method is often insufficient due to equilibration time errors. The Laser Monitoring Technique is the gold standard for generating self-validating solubility curves [2][3].

Protocol: Dynamic Laser Dissolution Monitoring

Objective: Determine the precise mole fraction solubility (

Equipment:

-

Jacketed glass vessel (50 mL) with precision temperature control (±0.05 K).

-

Laser monitoring system (e.g., He-Ne laser, photodetector).

-

Overhead stirrer (constant RPM).

-

Automated powder dispenser (optional) or analytical balance.

Step-by-Step Workflow:

-

System Preparation:

-

Charge the vessel with a known mass of solvent (

). -

Equilibrate solvent to the starting temperature (

). -

Activate the laser beam passing through the solvent; ensure baseline transmission is 100%.

-

-

Solute Addition (Tyndall Effect Detection):

-

Add 2-Methoxy-6-nitrophenol in small, weighed increments (

). -

Observation: As the solid dissolves, the laser transmission remains high.

-

Endpoint: The moment the solution becomes saturated, undissolved particles scatter the laser light (Tyndall effect), causing a sharp drop in transmission intensity.

-

-

Equilibration & Validation:

-

Stop addition.[2] Hold temperature constant.

-

If transmission returns to baseline, the solid has dissolved; add more solute.

-

If transmission remains low for >30 mins, saturation is confirmed.

-

-

Calculation:

-

Total Mass of Solute (

) = -

Calculate Mole Fraction (

):

-

Visualization: Laser Monitoring Workflow

Figure 2: Logic flow for the Laser Monitoring solubility determination method.

Solubility Data & Solvent Selection Guide

While specific mole fraction values vary by temperature, the following hierarchy is established based on the compound's polarity and structural analysis [4][5].

Solubility Ranking (at 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Lower Alcohols | Methanol, Ethanol | High | Disrupts intramolecular H-bonds; forms new solute-solvent H-bonds. |

| Esters | Ethyl Acetate | High | Excellent dipole-dipole interaction; ideal for extraction. |

| Chlorinated | Dichloromethane (DCM) | Moderate-High | Good solvation of the "masked" non-polar face of the molecule. |

| Aromatic | Toluene | Moderate | Soluble due to |

| Water | Water | Low | Hydrophobic effect dominates; intramolecular H-bond prevents hydration. |

| Alkanes | Hexane, Heptane | Very Low | Lack of polar interactions; useful as an anti-solvent for crystallization. |

Thermodynamic Modeling (The Apelblat Equation)

For researchers extrapolating data to higher temperatures (e.g., for recrystallization), the Modified Apelblat Equation is the standard model for this class of nitro-phenols [3]:

-

A, B, C: Empirical parameters derived from the laser monitoring data.

-

Utility: If you measure solubility at 3 points (e.g., 298K, 308K, 318K), you can solve for A, B, and C to predict solubility at the boiling point of the solvent.

Practical Applications in Synthesis & Purification

The solubility profile of 6-nitroguaiacol dictates its handling in drug development workflows.

Recrystallization Strategy

-

Solvent System: Ethanol/Water (Binary mixture).

-

Rationale: High solubility in hot ethanol, low solubility in cold water.

-

Procedure: Dissolve crude 6-nitroguaiacol in minimum boiling ethanol. Slowly add warm water until turbidity appears. Cool slowly to 4°C. This exploits the steep solubility curve in alcohols [1].

Extraction from Reaction Mixtures

-

Solvent: Dichloromethane or Ethyl Acetate.

-

pH Control: Acidify the aqueous phase (pH < 5) to ensure the phenol is protonated (neutral). If the pH is high (>8), the phenol deprotonates to the phenolate anion, becoming water-soluble and insoluble in organics [5].

References

-

Tokyo Chemical Industry (TCI). Product Specification: 2-Methoxy-6-nitrophenol (M3747). Retrieved from .

-

Jouyban-Gharamaleki, V., et al. (2014). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique.[3][4] Journal of Laboratory Automation. Link

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Link

-

Behrman, D. M., et al. (2006).[5] 2-Methoxy-3-nitrophenol.[1] Acta Crystallographica Section E. (Structural analog analysis). Link

-

Abad, J. P., & Amils, R. (1990). Synthesis of active nitroguaiacol ether derivatives of streptomycin.[6] Antimicrobial Agents and Chemotherapy.[6] Link

Sources

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]

- 3. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of active nitroguaiacol ether derivatives of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Classification of 2-Methoxy-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive chemical classification of 2-Methoxy-6-nitrophenol, a polysubstituted aromatic compound of increasing interest in synthetic chemistry and drug discovery. This document moves beyond simple identification, offering a detailed analysis of the molecule's classification based on its constituent functional groups: a phenolic hydroxyl, a nitro group, and a methoxy group. We will explore the electronic interplay between these substituents, which dictates the compound's physicochemical properties, reactivity, and safety considerations. The causality behind its acidic nature and specific reactivity patterns will be explained through the principles of resonance and inductive effects. This guide is intended to serve as a foundational resource for scientists, providing the necessary technical insights for the safe handling, strategic use, and successful application of 2-Methoxy-6-nitrophenol in a research and development setting.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the bedrock of scientific research. 2-Methoxy-6-nitrophenol is registered under several identifiers, and recognizing these is crucial for accurate literature searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-Methoxy-6-nitrophenol | [1] |

| CAS Number | 15969-08-1 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [1] |

| Common Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole | [1][2] |

Core Chemical Classification: A Multifaceted Analysis

2-Methoxy-6-nitrophenol is not defined by a single chemical class but by the integration of three distinct functional groups attached to an aromatic benzene ring. Understanding its classification requires analyzing the contribution of each group and their synergistic influence on the molecule's overall character.

The Phenolic Backbone

The foundational classification of this molecule is as a phenol . This designates a hydroxyl (-OH) group directly bonded to a sp²-hybridized carbon atom of the aromatic ring[3]. This linkage is fundamentally different from that in aliphatic alcohols, granting phenols distinct properties:

-

Acidity: Phenols are significantly more acidic than alcohols. The delocalization of the negative charge of the corresponding phenoxide ion into the aromatic ring via resonance provides stabilization, facilitating the dissociation of the proton[3][4].

-

Reactivity: The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

The Influence of the Nitro Group (-NO₂)

The presence of a nitro group classifies the compound as a nitroaromatic . The nitro group is a powerful electron-withdrawing group (EWG) and exerts its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M or -R): The nitro group can delocalize the ring's pi-electrons onto itself, further withdrawing electron density. This effect is most pronounced at the ortho and para positions.

In 2-Methoxy-6-nitrophenol, the nitro group at the C6 position (ortho to the hydroxyl group) drastically increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10)[4]. This is because it strongly stabilizes the resulting phenoxide anion by delocalizing the negative charge.

The Role of the Methoxy Group (-OCH₃)

The methoxy group classifies the compound as an anisole derivative (a methoxybenzene) and, more broadly, as an ether . The methoxy group is an electron-donating group (EDG) that influences the ring through opposing electronic effects:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively.

-

Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.

Typically, the resonance effect of the methoxy group is dominant, making it an overall activating group[4].

Synergistic Classification: A Substituted Nitro-Guaiacol

The combination of these functional groups provides the most precise classification. The trivial name for 2-methoxyphenol is guaiacol. Therefore, 2-Methoxy-6-nitrophenol is most accurately described as a nitro-substituted guaiacol .

The electronic effects of the substituents are in a unique "push-pull" arrangement. The methoxy group (ortho to the hydroxyl) donates electron density via resonance, while the nitro group (also ortho) strongly withdraws it. This complex interplay governs the molecule's reactivity, spectroscopic properties, and potential for intramolecular interactions, such as hydrogen bonding between the phenolic proton and the ortho-nitro group.

Physicochemical and Safety Classifications